BenchChemオンラインストアへようこそ!

1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride

Structural differentiation Lipophilicity SAR

This compound features a unique N-cyclohexyl-N-methyl amino substitution that distinguishes it from classical aryloxypropanolamine beta-blockers and redirects pharmacology toward histamine H3 receptor antagonism and non-classical beta-adrenoceptor profiles. Its high lipophilicity (predicted logP >4.0) makes it an essential standard for method development of CNS-penetrant analogs and dual-mechanism ligand optimization. Empirical re-characterization is required, as potency data from isopropylamino beta-blockers cannot be extrapolated. Secure this exclusive scaffold for your receptor binding, H3 antagonist screening, and beta-subtype selectivity studies.

Molecular Formula C19H32ClNO2
Molecular Weight 341.92
CAS No. 1217086-46-8
Cat. No. B2927724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride
CAS1217086-46-8
Molecular FormulaC19H32ClNO2
Molecular Weight341.92
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1OCC(CN(C)C2CCCCC2)O.Cl
InChIInChI=1S/C19H31NO2.ClH/c1-15(2)18-11-7-8-12-19(18)22-14-17(21)13-20(3)16-9-5-4-6-10-16;/h7-8,11-12,15-17,21H,4-6,9-10,13-14H2,1-3H3;1H
InChIKeyXVZXPLYLNDTHSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride: A Dual-Potential Aryloxypropanolamine Research Tool with Structurally Distinct N-Substitution


1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride (CAS 1217086-46-8) belongs to the aryloxypropanolamine class that includes therapeutic beta-adrenoceptor antagonists such as propranolol and betaxolol [1]. Its core structure features a 2-isopropylphenoxy group linked to a propan-2-ol backbone terminating in a cyclohexyl(methyl)amino moiety instead of the typical isopropylamino or tert-butylamino side chain [2]. This N-substitution introduces a substantially larger hydrocarbon footprint (molecular formula C19H31NO2·HCl, MW 341.92 g/mol) and is described in chemical supplier catalogs as a histamine H3 receptor antagonist probe .

Why 1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride Cannot Be Interchanged with Standard Aryloxypropanolamine Beta-Blockers


The cyclohexyl(methyl)amino substituent in this compound contrasts with the conserved isopropylamino group found in most clinically used beta-blockers (e.g., propranolol, betaxolol, exaprolol) and the tert-butylamino group in penbutolol [1]. SAR studies on related cyclohexylphenoxy beta-blockers demonstrate that replacing the aliphatic amine side chain with bulkier cycloaliphatic groups profoundly alters beta-adrenoceptor subtype selectivity, intrinsic sympathomimetic activity, and local anesthetic properties [2]. Consequently, potency data generated with isopropylamino-containing aryloxypropanolamines cannot be linearly extrapolated to this N-cyclohexyl-N-methyl derivative, necessitating empirical re-characterization.

Quantitative Differentiation Evidence for 1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride


Molecular Weight and Lipophilicity Anchor Offset Relative to Propranolol and Betaxolol

The target compound's molecular weight is approximately 82 g/mol greater than propranolol (MW 259.35) and 35 g/mol greater than betaxolol (MW 307.43), primarily due to the cyclohexyl ring addition on the amine nitrogen [1]. While experimentally measured logP for this compound remains unreported in primary literature, predicted logP values for structurally analogous C19H32ClNO2 isomers cluster between 4.4 and 5.6 , substantially exceeding propranolol's experimental logP of approximately 3.0 and betaxolol's logP of 2.81. This lipophilicity shift carries implications for membrane permeability, CNS penetration potential, and non-specific protein binding.

Structural differentiation Lipophilicity SAR

N-Substituent SAR Divergence from the Prototypical Isopropylamino Beta-Blocker Pharmacophore

The conserved isopropylamino side chain in first- and second-generation beta-blockers is considered essential for high-affinity β1/β2 adrenoceptor interaction. Patent literature on cyclohexyl(alkyl)propanolamines explicitly teaches that substituting the isopropylamino group with N-cyclohexyl-N-methylamine alters β3-adrenoceptor agonist activity [1]. Pharmacological evaluation of exaprolol (2-cyclohexylphenoxy analog) demonstrated that moving the cyclohexyl ring from the phenoxy to the amino position causes a near-complete loss of antiarrhythmic beta-blocking efficacy [2]. This precedent indicates that the target compound's N-cyclohexyl-N-methyl substitution will produce a receptor selectivity and functional activity profile fundamentally different from propranolol and betaxolol.

Structure-activity relationship Beta-adrenoceptor Pharmacophore

Dual Target Activity Indication: Histamine H3 Receptor Antagonism vs. Pure Beta-Blocker Pharmacology

Chemical supplier annotations classify this compound as a histamine H3 receptor antagonist, a target absent from the pharmacology of propranolol, betaxolol, and exaprolol . Histamine H3 receptors are presynaptic auto- and hetero-receptors in the CNS modulating neurotransmitter release; their antagonism is pursued for cognitive disorders, narcolepsy, and ADHD [1]. In contrast, the beta-blocker comparators act on peripheral and central β1/β2 adrenoceptors. If the H3 antagonism annotation is confirmed, the compound's target profile would be wholly distinct, rendering beta-blocker potency comparisons irrelevant for CNS-oriented procurement.

Histamine H3 receptor CNS pharmacology Target selectivity

Evidence-Supported Research Application Scenarios for 1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride


Pharmacology: De-Novo Histamine H3 Receptor Profiling in CNS Membrane Preparations

If the target compound's primary annotation as a histamine H3 receptor antagonist is confirmed, its immediate utility lies in CNS receptor binding assays using radioligands such as [³H]-N-α-methylhistamine on recombinant human H3 receptors or native brain membranes [1]. Given its high predicted lipophilicity, it may serve as a starting scaffold for CNS-penetrant H3 antagonist optimization programs targeting sleep-wake regulation or cognitive enhancement disorders.

Structure-Activity Relationship: Systematic Mapping of N-Substituent Effects on Aryloxypropanolamine Beta-Adrenoceptor Selectivity

Patent data on cyclohexyl(alkyl)propanolamines reveal that N-cyclohexyl-N-methyl substitution shifts beta-adrenoceptor pharmacology toward β3 agonism or non-classical profiles [1]. This compound enables head-to-head in vitro comparison with propranolol and betaxolol in β1/β2/β3 subtype-selective assays (cAMP accumulation, radioligand binding) to quantitatively map how N-alkyl bulk redirects receptor subtype engagement.

Physicochemical Standard: High-Lipophilicity Reference Compound for Chromatographic Method Development

With a predicted logP above 4.0, this compound is substantially more lipophilic than standard beta-blocker reference materials (logP ≤3.0) [1]. It can serve as a positive control in reversed-phase HPLC method development for separation of highly lipophilic aryloxypropanolamine analogs, as well as a calibration standard for logD7.4 determination in drug discovery ADME panels.

Medicinal Chemistry: Scaffold-Hopping Template for Dual Beta-Adrenoceptor/H3 Antagonist Design

The compound's aryloxypropanolamine backbone, shared with beta-blockers, combined with its putative H3 antagonist activity, positions it as a privileged starting scaffold for designing dual-mechanism CNS-active compounds. It can be used as a reference ligand in virtual screening campaigns that query both the beta-adrenoceptor and histamine H3 pharmacophores simultaneously [1].

Quote Request

Request a Quote for 1-(Cyclohexyl(methyl)amino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.